Cas no 2361828-56-8 (1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide)
![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2361828-56-8x500.png)
1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-26607201
- 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide
- Z2070407704
- 2361828-56-8
- N-{2-[(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)formamido]ethyl}prop-2-enamide
-
- インチ: 1S/C15H18N2O4S/c1-2-14(18)16-8-9-17-15(19)12-7-10-22(20,21)13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H,16,18)(H,17,19)
- InChIKey: ZIQUPMCJEKDANN-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(C(NCCNC(C=C)=O)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 322.09872823g/mol
- 同位素质量: 322.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 538
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 0.4
1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607201-0.05g |
N-{2-[(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-yl)formamido]ethyl}prop-2-enamide |
2361828-56-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamideに関する追加情報
1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide (CAS No. 2361828-56-8): An Overview
1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide (CAS No. 2361828-56-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiochromene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The molecular structure of 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide is characterized by a thiochromene core with a dioxo group and an amide substituent. The thiochromene scaffold is a six-membered ring fused with a benzene ring and a sulfur atom, which imparts unique chemical and biological properties to the molecule. The presence of the dioxo group and the amide substituent further enhances its reactivity and functional versatility.
Recent studies have highlighted the potential of 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide has shown promising results in cancer research. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The anticancer activity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways.
The antioxidant properties of 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide have also been investigated. Research published in Free Radical Biology and Medicine in 2019 found that this compound effectively scavenges reactive oxygen species (ROS) and prevents oxidative damage to cellular components. This makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The pharmacokinetic profile of 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide has been studied to assess its suitability for therapeutic applications. Preclinical studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These properties suggest that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further explore the therapeutic potential of 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide, several clinical trials are currently underway. These trials aim to evaluate its safety and efficacy in treating various conditions such as chronic inflammatory diseases, cancer, and oxidative stress-related disorders. Early results from phase I clinical trials have shown promising safety profiles with no significant adverse effects reported at therapeutic doses.
In conclusion, 1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide (CAS No. 2361828-56-8) represents a promising candidate for the development of novel therapeutics. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As more data from ongoing clinical trials become available, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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